Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate is an organic compound with the molecular formula C20H18O4. It is a derivative of furoic acid and contains a benzylphenoxy group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate typically involves the esterification of 5-hydroxymethyl-2-furoic acid with 2-benzylphenol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The benzylphenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2-phenylphenoxy)methyl]-2-furoate
- Methyl 5-[(2-tolylphenoxy)methyl]-2-furoate
- Methyl 5-[(2-naphthylphenoxy)methyl]-2-furoate
Uniqueness
Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate is unique due to its specific benzylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-[(2-benzylphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-20(21)19-12-11-17(24-19)14-23-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDJJZWIBJNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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